Cas no 874-63-5 (3,5-Dimethylanisole)

3,5-Dimethylanisole structure
3,5-Dimethylanisole structure
Nombre del producto:3,5-Dimethylanisole
Número CAS:874-63-5
MF:C9H12O
Megavatios:136.190982818604
MDL:MFCD00008398
CID:40150
PubChem ID:70126

3,5-Dimethylanisole Propiedades químicas y físicas

Nombre e identificación

    • 1-Methoxy-3,5-dimethylbenzene
    • 1,3-DIMETHYL-5-METHOXYBENZENE
    • 3,5-DIMETHYLANISOLE
    • 5-METHOXY-M-XYLENE
    • Anisole, 3,5-dimethyl
    • Benzene, 1-methoxy-3,5-dimethyl-
    • 3,5-Dimethylanisole1000µg
    • SPECS AC-509
    • JCHJBEZBHANKGA-UHFFFAOYSA-N
    • 1-methoxy-3,5-dimethyl-benzene
    • 3,5-dimethylanisol
    • NSC406910
    • 3,5-Dimethylanizole
    • NCIOpen2_003733
    • KSC494E7H
    • 5-Methoxy-1,3-dimethylbenzene
    • JCHJBEZBHANKGA-UHFFFAOYSA-
    • 3,5-Dimethylphenyl methyl ether
    • 1-Methoxy-3,5-dimethylbenzene (ACI)
    • Anisole, 3,5-dimethyl- (6CI, 7CI, 8CI)
    • NSC 406910
    • AI3-11303
    • 1-Methoxy-3,5-dimethylbenzene #
    • MFCD00008398
    • Z53835780
    • EINECS 212-865-3
    • 1-Methoxy-3 pound not5-dimethylbenzene
    • NSC-406910
    • W-104021
    • GP3L97PZB8
    • UNII-GP3L97PZB8
    • DTXCID40158817
    • DB-031939
    • NS00039195
    • 3,5-Dimethylanisole, >=99%
    • EN300-86201
    • SY018960
    • AKOS008948118
    • DTXSID40236326
    • SCHEMBL13322156
    • SCHEMBL145855
    • 874-63-5
    • PS-6237
    • D2441
    • CS-0146244
    • 3,5-Dimethylanisole
    • MDL: MFCD00008398
    • Renchi: 1S/C9H12O/c1-7-4-8(2)6-9(5-7)10-3/h4-6H,1-3H3
    • Clave inchi: JCHJBEZBHANKGA-UHFFFAOYSA-N
    • Sonrisas: O(C)C1C=C(C)C=C(C)C=1
    • Brn: 2040905

Atributos calculados

  • Calidad precisa: 136.08900
  • Masa isotópica única: 136.088815
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 1
  • Complejidad: 90.9
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.7
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 9.2
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 0.963 g/mL at 25 °C(lit.)
  • Punto de fusión: -.2
  • Punto de ebullición: 193°C(lit.)
  • Punto de inflamación: Fahrenheit: 150.8 ° f < br / > Celsius: 66 ° C < br / >
  • índice de refracción: n20/D 1.512(lit.)
  • PSA: 9.23000
  • Logp: 2.31200
  • Disolución: Not determined

3,5-Dimethylanisole Información de Seguridad

  • Promover:warning
  • Instrucciones de peligro: H227
  • Declaración de advertencia: P210-P280-P370+P378-P403+P235-P501
  • Número de transporte de mercancías peligrosas:3271
  • Wgk Alemania:3
  • Instrucciones de Seguridad: S24/25
  • Condiciones de almacenamiento:Keep away from high temperature, sparks, flames and fire sources. Keep container closed when not in use. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.

3,5-Dimethylanisole Datos Aduaneros

  • Código HS:2909309090
  • Datos Aduaneros:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

3,5-Dimethylanisole PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-86201-0.5g
1-methoxy-3,5-dimethylbenzene
874-63-5 95.0%
0.5g
$19.0 2025-03-21
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY018960-10g
3,5-Dimethylanisole
874-63-5 ≥98%
10g
¥56.00 2024-07-10
Fluorochem
208837-1g
1-Methoxy-3,5-dimethylbenzene
874-63-5 95%
1g
£10.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D155514-25g
3,5-Dimethylanisole
874-63-5 >98.0%(GC)
25g
¥184.90 2023-09-03
Alichem
A015000222-1g
3,5-Dimethylanisole
874-63-5 97%
1g
$1579.40 2023-08-31
abcr
AB126542-25 g
3,5-Dimethylanisole, 99%; .
874-63-5 99%
25 g
€89.60 2023-07-20
Fluorochem
208837-10g
1-Methoxy-3,5-dimethylbenzene
874-63-5 95%
10g
£19.00 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M839118-5g
1-Methoxy-3,5-dimethylbenzene
874-63-5 98%
5g
111.60 2021-05-17
Fluorochem
208837-25g
1-Methoxy-3,5-dimethylbenzene
874-63-5 95%
25g
£38.00 2022-03-01
Enamine
EN300-86201-10.0g
1-methoxy-3,5-dimethylbenzene
874-63-5 95.0%
10.0g
$27.0 2025-03-21

3,5-Dimethylanisole Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 24 h, reflux
Referencia
Chiral Nickel(II) and Palladium(II) NCN-Pincer Complexes Based on Substituted Benzene: Synthesis, Structure, and Lewis Acidity
Bugarin, Alejandro; et al, Organometallics, 2008, 27(17), 4357-4369

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  39 h, rt → reflux
Referencia
A Divergent Approach to the Diastereoselective Synthesis of 3,3-Disubstituted Oxindoles from Atropisomeric N-Aryl Oxindole Derivatives
Nakazaki, Atsuo ; et al, Chemistry - An Asian Journal, 2016, 11(22), 3267-3274

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Isopropanol Solvents: Isopropanol ;  19 h
1.2 Reagents: Potassium carbonate ;  neutralized
Referencia
Eco-friendly hydrodehalogenation of electron-rich aryl chlorides and fluorides by photochemical reaction
Dichiarante, Valentina; et al, Green Chemistry, 2009, 11(7), 942-945

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: Water
Referencia
Derivatives of the m-xylenols. I. Intermediate products from m-5-xylenol (5-hydroxy-1,3-dimethylbenzene)
Rowe, F. M.; et al, Journal of the Society of Chemical Industry, 1930, 49, 469-73

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ;  > 1 min, rt
1.2 Reagents: 1,3-Dimethyl-2-imidazolidinone ;  24 h, 60 °C
Referencia
Structure-Activity Relationship Analysis of Pd-PEPPSI Complexes in Cross-Couplings: a Close Inspection of the Catalytic Cycle and the Precatalyst Activation Model
Nasielski, Joanna; et al, Chemistry - A European Journal, 2010, 16(35), 10844-10853

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  1 h, reflux
Referencia
New 2,2'-substituted 4,4'-dimethoxy-6,6'-dimethyl[1,1'-biphenyls], inducing a strong helical twisting power in liquid crystals
Holzwarth, Richard; et al, Chemistry - A European Journal, 2004, 10(16), 3931-3935

Métodos de producción 7

Condiciones de reacción
Referencia
Product class 2: alkyl aryl ethers - synthesis from nonaromatic precursors
Gerster, M.; et al, Science of Synthesis, 2007, 31, 643-664

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Iodine ,  Ceric ammonium nitrate Solvents: Methanol ,  Acetonitrile ;  reflux
Referencia
Iodine-Cerium(IV) Ammonium Nitrate
Horiuchi, C. Akira, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: (±)-1,1′-Binaphthyl-2,2′-diamine ,  Cuprous iodide Solvents: Methanol ;  30 h, 110 °C
Referencia
An efficient intermolecular BINAM-copper(I) catalyzed Ullmann-type coupling of aryl iodides/bromides with aliphatic alcohols
Naidu, Ajay B.; et al, Tetrahedron Letters, 2008, 49(19), 3147-3151

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: rel-(11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-dimethanol ,  Cuprous iodide Solvents: Acetonitrile ;  rt; 36 h, 82 °C
Referencia
General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol-Copper(I) Complex
Naidu, Ajay B.; et al, Journal of Organic Chemistry, 2009, 74(10), 3675-3679

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Ethylene Catalysts: Palladium ;  48 h, 130 °C
Referencia
Conversion of Cyclohexanones to Alkyl Aryl Ethers by Using a Pd/C-Ethylene System
El-Deeb, Ibrahim Yussif; et al, European Journal of Organic Chemistry, 2017, 2017(2), 409-413

Métodos de producción 12

Condiciones de reacción
1.1 -
2.1 Reagents: Isopropanol Solvents: Isopropanol ;  19 h
2.2 Reagents: Potassium carbonate ;  neutralized
Referencia
Eco-friendly hydrodehalogenation of electron-rich aryl chlorides and fluorides by photochemical reaction
Dichiarante, Valentina; et al, Green Chemistry, 2009, 11(7), 942-945

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Calcium hydroxide ;  1.5 h, 80 °C
Referencia
A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)2 Combination
Tang, Yu; et al, Synthesis, 2022, 54(10), 2373-2390

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  4-(9-Anthracenyl)-3-(1,1-dimethylethyl)-2,3-dihydro-1,3-benzoxaphosphole Solvents: Xylene ;  25 min, 130 °C
Referencia
Sterically demanding aryl-alkyl Suzuki-Miyaura coupling
Li, Chengxi; et al, Organic Chemistry Frontiers, 2014, 1(3), 225-229

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  24 h, reflux
Referencia
A highly active and selective palladium pincer catalyst for the formation of α-aryl ketones via cross-coupling
Bugarin, Alejandro; et al, Chemical Communications (Cambridge, 2011, 47(25), 7218-7220

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Dimethyl sulfate
Referencia
Hindered organoboron groups on organic chemistry. 27. Preparations and some properties of alkylbis(2,6-dimethyl-4-methoxyphenyl)boranes ((DMP)2BR)
Pelter, Andrew; et al, Tetrahedron, 1994, 50(48), 13775-800

Métodos de producción 17

Condiciones de reacción
1.1 Catalysts: Dimanganese decacarbonyl ;  1 h, 180 °C
Referencia
Methylation of phenol and its derivatives with dimethyl carbonate in the presence of Mn2(CO)10, W(CO)6, and Co2(CO)8
Khusnutdinov, R. I.; et al, Russian Journal of Organic Chemistry, 2015, 51(3), 330-334

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Dimethylformamide ;  36 h, 130 °C
Referencia
Creating Order in Ultrastable Phosphonate Metal-Organic Frameworks via Isolable Hydrogen-Bonded Intermediates
Huynh, Racheal P. S.; et al, Journal of the American Chemical Society, 2023, 145(39), 21263-21272

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Iodine ,  Diammonium cerium hexanitrate Solvents: Methanol ;  reflux
Referencia
Iodine-Cerium(IV) ammonium nitrate
Horiuchi, C. Akira, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  heated; 16 h, reflux
1.2 Reagents: Zinc chloride Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ;  > 1 min, rt
1.3 Reagents: 1,3-Dimethyl-2-imidazolidinone ;  24 h, 60 °C
Referencia
Structure-Activity Relationship Analysis of Pd-PEPPSI Complexes in Cross-Couplings: a Close Inspection of the Catalytic Cycle and the Precatalyst Activation Model
Nasielski, Joanna; et al, Chemistry - A European Journal, 2010, 16(35), 10844-10853

3,5-Dimethylanisole Raw materials

3,5-Dimethylanisole Preparation Products

3,5-Dimethylanisole Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:874-63-5)3,5-Dimethylanisole
A842223
Pureza:99%
Cantidad:500g
Precio ($):294.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:874-63-5)3,5-Dimethylanisole
sfd4553
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe